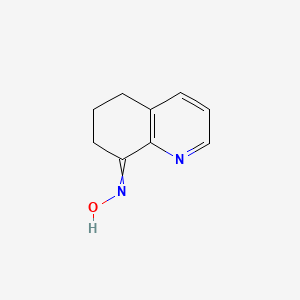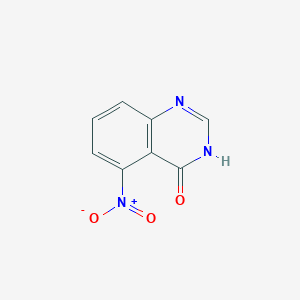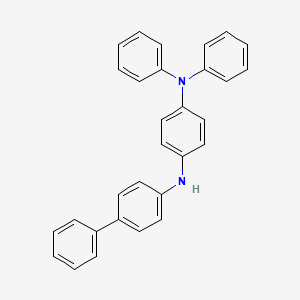
N-Biphenyl-4-yl-N',N'-diphenyl-benzene-1,4-diamine
Descripción general
Descripción
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is an organic compound with the molecular formula C30H24N2. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. It is characterized by its high hole mobility and favorable charge transport characteristics, making it suitable for various electronic applications .
Mecanismo De Acción
Target of Action
It is primarily used as a hole transport material in organic electronic devices . The compound’s role is to facilitate the movement of positive charges (holes) within these devices .
Mode of Action
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine interacts with its targets by facilitating the movement of positive charges. It does this by providing a pathway for the charges to move through the device . The resulting change is an increase in the efficiency of the device, as the movement of charges is a critical aspect of its function .
Biochemical Pathways
Its role in organic electronic devices suggests that it may influence electron transport pathways within these systems .
Pharmacokinetics
Its physical properties such as boiling point (5932±430 °C), density (1172±006 g/cm3), and pKa (131±050) have been predicted . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine’s action are primarily observed in the context of organic electronic devices. The compound’s ability to facilitate the movement of positive charges can lead to increased efficiency of these devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine. For instance, its stability in air has been noted , but it may react when exposed to strong oxidizing agents . Furthermore, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
Análisis Bioquímico
Biochemical Properties
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine plays a crucial role in biochemical reactions due to its electron-rich nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes . Additionally, it can bind to specific enzymes, modulating their catalytic activity and affecting metabolic pathways.
Cellular Effects
The effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to enhanced cellular resilience . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can have different biochemical effects . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine vary with different dosages in animal models. At low doses, it has been observed to enhance certain biochemical pathways without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
Within cells and tissues, N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are essential for understanding its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine typically involves the reaction of 4-bromotriphenylamine with 4-aminobiphenyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB): Known for its use in OLEDs as a hole transport material.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPD): Another compound used in OLEDs with similar electronic properties.
Uniqueness
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine stands out due to its high hole mobility and favorable charge transport characteristics, which make it particularly suitable for use in high-performance electronic devices. Its unique structure allows for efficient charge transfer and stability, enhancing the performance and longevity of devices in which it is used .
Propiedades
IUPAC Name |
4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFGSBSRCFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650639 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880800-19-1 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)

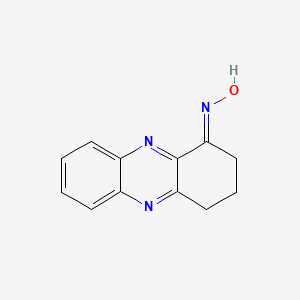
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
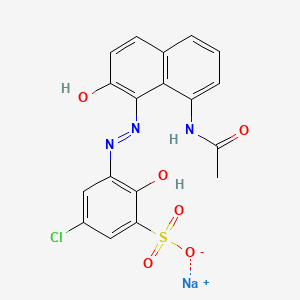
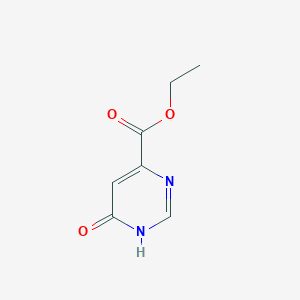
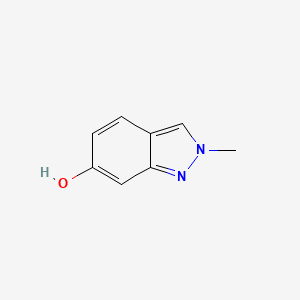
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

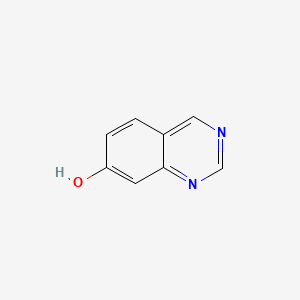
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)
